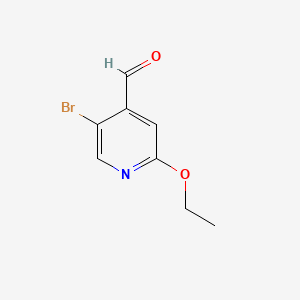

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWVICGNSRJEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

This guide provides a comprehensive technical overview for the synthesis of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] We will explore the strategic considerations for its preparation, focusing on two primary and scientifically robust synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights to ensure successful synthesis.

Strategic Importance and Retrosynthetic Analysis

This compound is a key intermediate whose structural features—a pyridine core, a reactive bromine atom, an activating ethoxy group, and a versatile carboxaldehyde handle—allow for extensive molecular elaboration.[1][2] The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo olefination, reductive amination, and oxidation, among other transformations.

Our retrosynthetic approach identifies the commercially available and relatively inexpensive 2,5-dibromopyridine as a logical starting point. The synthesis can be dissected into two key transformations:

-

Selective ethoxylation of 2,5-dibromopyridine to furnish the key intermediate, 5-bromo-2-ethoxypyridine.

-

Regioselective formylation of 5-bromo-2-ethoxypyridine at the C4 position to yield the target molecule.

The regioselectivity of the formylation step is the critical challenge in this synthesis. We will delve into two powerful methods to achieve this: the Vilsmeier-Haack reaction and a directed ortho-metalation/formylation strategy.

Synthesis of the Precursor: 5-Bromo-2-ethoxypyridine

The synthesis of 5-bromo-2-ethoxypyridine from 2,5-dibromopyridine is a well-established nucleophilic aromatic substitution reaction. The greater reactivity of the bromine atom at the C2 position of the pyridine ring towards nucleophilic attack allows for a selective substitution.

A reliable method involves the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol.[3] The reaction proceeds smoothly, often with high yields.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxypyridine

-

To a solution of sodium ethoxide (prepared by carefully dissolving sodium metal in anhydrous ethanol, or using commercially available sodium ethoxide) in anhydrous ethanol, add 2,5-dibromopyridine.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine as a pure compound.

Formylation Strategies for 5-Bromo-2-ethoxypyridine

The introduction of a formyl group onto the 5-bromo-2-ethoxypyridine scaffold at the C4 position is the crux of this synthesis. The electronic nature of the substituents on the pyridine ring will dictate the regiochemical outcome of the formylation. The ethoxy group at the C2 position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions (C3 and C5, and to a lesser extent, C4). The bromine atom at the C5 position is a deactivating group but can influence the regioselectivity.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile that reacts with activated aromatic systems.[4]

The 2-ethoxy group in 5-bromo-2-ethoxypyridine activates the ring, making it a suitable substrate for the Vilsmeier-Haack reaction. The directing effect of the ethoxy group is expected to favor substitution at the C3 and C5 positions. However, the C5 position is blocked by the bromine atom. Therefore, formylation is anticipated to occur at the C3 or C4 positions. Steric hindrance from the adjacent ethoxy group might disfavor substitution at the C3 position, potentially leading to the desired C4-formylated product.

Caption: Vilsmeier-Haack Reaction Workflow.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-bromo-2-ethoxypyridine in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Directed ortho-Metalation and Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with an electrophile.

In the case of 5-bromo-2-ethoxypyridine, the ethoxy group at the C2 position can act as a DMG, directing deprotonation to the C3 position. However, the bromine atom at C5 introduces another possibility: lithium-halogen exchange.[10][11][12] Standard alkyllithium reagents like n-BuLi would likely favor lithium-halogen exchange at the C5 position.

A more nuanced approach involves the use of a hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), or a bulky alkyllithium like tert-butyllithium (t-BuLi). These bases can exhibit different selectivities. It has been reported that for certain bromopyridines, t-BuLi can effect a clean lithiation at the C4 position, even in the presence of a bromine atom at another position.[13] This suggests a kinetically controlled deprotonation at the most acidic proton, which in this substituted pyridine system, could be the C4 proton, influenced by the cumulative electronic effects of the ethoxy and bromo substituents.

Caption: Directed ortho-Metalation and Formylation Workflow.

-

In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve 5-bromo-2-ethoxypyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (t-BuLi) in pentane or heptane dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Comparative Analysis of Synthetic Routes

| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation |

| Reagents | POCl₃, DMF (common, inexpensive) | t-BuLi (pyrophoric, requires careful handling), DMF |

| Conditions | Elevated temperatures (80-100 °C) | Cryogenic temperatures (-78 °C) |

| Regioselectivity | Dependent on electronic and steric factors; potential for isomeric mixtures. | Highly dependent on the base and substrate; can be very specific. |

| Scalability | Generally scalable with appropriate engineering controls. | Scalability requires specialized equipment for low-temperature reactions. |

| Safety | POCl₃ is corrosive and reacts violently with water. | t-BuLi is highly pyrophoric. |

Conclusion

The synthesis of this compound is a tractable process for a skilled organic chemist. Both the Vilsmeier-Haack reaction and directed ortho-metalation present viable pathways, each with its own set of advantages and challenges. The choice of method will likely depend on the available equipment, scale of the reaction, and the desired level of regiochemical control. For initial small-scale synthesis and exploration, the directed ortho-metalation with t-BuLi may offer a more direct and potentially higher-yielding route to the desired C4-formylated product, provided the regioselectivity holds as predicted from analogous systems. The Vilsmeier-Haack reaction, while potentially less selective, utilizes more common and less hazardous reagents (relative to t-BuLi) and may be more amenable to larger-scale production once optimized. Careful execution of the described protocols, coupled with diligent reaction monitoring and purification, will be key to obtaining the target compound in high purity and yield.

References

-

Chinese Chemical Society. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

-

Lin, Z., & Yu, J.-Q. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Journal of Chemistry, 40(15), 1831-1837. [Link]

-

Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Zhang, P., et al. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 63(21), e202424172. [Link]

-

Xiang, D., et al. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593–8596. [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. [Link]

- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Singh, R. K., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(1), 127-132. [Link]

-

Baran Lab. (n.d.). Directed (ortho) Metallation. Baran Lab. [Link]

-

Hovhannisyan, A. A., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemical Journal of Armenia, 75(3), 263-272. [Link]

- Google Patents. (n.d.).

-

Kellogg, R. M., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(23), 5474–5477. [Link]

-

ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Mohammed, T., et al. (2020). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 9(6), 940-946. [Link]

-

Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]

-

Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). [Link]

-

Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 95(4), 335-341. [Link]

-

BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

-

Kumar, R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2951-2954. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

-

Pharmachemlab. (n.d.). The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Pharmachemlab. [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

-

Chemsrc. (n.d.). 5-Bromo-2-ethoxypyridine. Chemsrc. [Link]

Sources

- 1. Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 5-Bromo-2-ethoxypyridine | CAS#:55849-30-4 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. baranlab.org [baranlab.org]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. ethz.ch [ethz.ch]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

chemical properties of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromo substituent, and an ethoxy group on a pyridine core makes it a valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic pathways, reactivity, and applications, with a focus on its utility in medicinal and agrochemical research. The strategic positioning of its functional groups allows for selective transformations, making it a key component in the synthesis of kinase inhibitors and other biologically active heterocyclic systems.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the ethoxy group, creates a unique electronic profile that influences the reactivity of each functional site.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| CAS Number | 1224604-10-7 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Data not specified; likely a solid | - |

| Storage Temperature | Room temperature | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis and Manufacturing

While specific, detailed preparations for this compound are not extensively published in readily available literature, a logical and established synthetic approach involves the oxidation of the corresponding 4-methyl precursor, 5-bromo-2-ethoxy-4-methylpyridine. This precursor is accessible through standard pyridine functionalization methodologies. The oxidation of a methyl group to an aldehyde on an electron-deficient pyridine ring can be achieved using various oxidizing agents.

Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol: Oxidation of 5-Bromo-2-ethoxy-4-methylpyridine

This protocol is a representative method based on standard organic chemistry transformations for the oxidation of benzylic/heteroaromatic methyl groups.

-

Reaction Setup : In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-ethoxy-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or pyridine.

-

Addition of Oxidant : To the solution, add the oxidizing agent (e.g., selenium dioxide, SeO₂, 1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reaction.

-

Reaction Execution : Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove solid byproducts (e.g., elemental selenium). Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Reactions at the Aldehyde Group

The formyl group at the C4 position is a classic electrophile. It readily undergoes:

-

Nucleophilic Addition : Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination : Conversion to an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN).

-

Wittig Reaction : Olefination to form an alkene.

-

Condensation Reactions : Participation in Knoevenagel or aldol-type condensations.

Reactions at the Bromo Group

The bromine atom at the C5 position is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1] This versatility is critical in drug discovery for scaffold elaboration.

-

Suzuki Coupling : Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling : Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with primary or secondary amines.

-

Sonogashira Coupling : Reaction with terminal alkynes to form alkynylated pyridines.

Caption: Key reaction pathways for the title compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

-

Pharmaceuticals : It is a key building block for constructing complex heterocyclic systems.[1] Its structure is particularly suited for developing kinase inhibitors, where the pyridine core can act as a hinge-binding motif and the various substituents can be elaborated to target specific pockets within the enzyme's active site.[1]

-

Agrochemicals : The reactivity profile of this molecule allows for its use in creating novel pesticides and herbicides.[1] The substituted pyridine scaffold is a common feature in many commercially successful agrochemicals.

-

Materials Science : While less common, related bromo-pyridines can be incorporated into polymers or functional materials to impart specific properties such as thermal stability or altered electronic characteristics.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5-bromo-2-pyridinecarboxaldehyde and 5-bromo-2-methoxypyridine can provide guidance.

-

Hazard Classification : Analogous compounds are classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4][5]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[5][6] Wash hands thoroughly after handling.[6]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]

-

Skin : Wash with plenty of soap and water. If irritation persists, seek medical advice.[6]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]

-

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[6] Commercial suppliers recommend storage at room temperature.[1]

Conclusion

This compound is a potent and versatile synthetic intermediate. The orthogonal reactivity of its aldehyde and bromo functionalities allows for a stepwise and controlled elaboration of the molecular scaffold. This property, combined with its utility in forming biologically relevant structures, establishes it as a valuable tool for chemists in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in the development of novel and complex chemical entities.

References

-

This compound. MySkinRecipes. [Link]

-

5-Bromopyridine-2-carbaldehyde | C6H4BrNO. PubChem. [Link]

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

5-Bromo-2-ethoxy-4-methylpyridine | C8H10BrNO. PubChem. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-溴-2-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pyridine scaffold, a privileged structure in drug discovery, continues to be a focal point of extensive research due to its presence in numerous FDA-approved drugs. Within this class of heterocyclic compounds, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—a reactive aldehyde, a strategically placed bromine atom, and an electron-donating ethoxy group—offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, chemical properties, and applications of this key intermediate.

Core Compound Identification and Properties

CAS Number: 1224604-10-7[1]

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Purification

While a specific, detailed, peer-reviewed synthesis of this compound is not widely published, analogous syntheses of substituted bromopyridines provide a likely synthetic pathway. A plausible route would involve the bromination of a suitable 2-ethoxypyridine-4-carboxaldehyde precursor.

A general synthetic approach for related compounds often involves the following steps:

-

Starting Material Selection: The synthesis would likely commence with a commercially available or readily synthesized pyridine derivative.

-

Introduction of Functional Groups: Key functional groups such as the ethoxy and aldehyde moieties would be introduced through established synthetic transformations. For instance, an ethoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group with sodium ethoxide.

-

Bromination: The final step would likely be a regioselective bromination at the 5-position of the pyridine ring. This is often achieved using brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent.[3][4] The electron-donating nature of the ethoxy group at the 2-position would direct the bromination to the 5-position.

Purification:

Following the synthesis, purification is critical to ensure the high purity required for subsequent applications in drug discovery. Standard purification techniques for organic compounds of this nature include:

-

Column Chromatography: This is the most common method for purifying solid organic compounds. A silica gel stationary phase with a gradient of organic solvents (e.g., ethyl acetate in hexanes) would likely be effective in separating the desired product from any unreacted starting materials or byproducts.

-

Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a crystalline solid of high purity.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the ethoxy group on the pyridine ring.

The Aldehyde Group: A Gateway to Heterocyclic Scaffolds

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in condensation reactions, reductive aminations, and as a building block for the construction of various heterocyclic systems.[5][6]

Example: Synthesis of Pyrazolopyrimidines

One of the key applications of this aldehyde is in the synthesis of pyrazolopyrimidine cores, which are prevalent in many kinase inhibitors. The synthetic workflow generally involves the condensation of the aldehyde with an aminopyrazole to form the pyrimidine ring.[5]

Caption: Generalized workflow for pyrazolopyrimidine synthesis.

The Bromo Substituent: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position is a key feature that allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8][9][10]

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the bromopyridine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This enables the formation of a new carbon-carbon bond, allowing for the attachment of various aryl or heteroaryl groups.

Generalized Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction with a substituted bromopyridine. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[11][12]

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand, 1-5 mol%).

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfill.

-

Solvent Addition: Degassed solvents (e.g., a mixture of 1,4-dioxane and water, or toluene and water) are added via syringe.

-

Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.

The Role in Kinase Inhibitor Scaffolds:

-

The pyridine ring often serves as a key pharmacophoric element, forming critical hydrogen bond interactions with the hinge region of the kinase active site.[7]

-

The aldehyde group is instrumental in constructing the core heterocyclic scaffold of the inhibitor, such as a pyrazolopyrimidine.[5]

-

The bromo substituent , via cross-coupling reactions, allows for the introduction of various aryl and heteroaryl moieties that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.[13]

Illustrative Synthetic Scheme for a Kinase Inhibitor:

The following is a generalized synthetic scheme illustrating how this compound can be utilized in the synthesis of a kinase inhibitor.

Caption: A generalized synthetic pathway for a kinase inhibitor.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring.

-

Ethoxy Protons: A quartet for the -OCH₂- group (typically δ 4.0-4.5 ppm) and a triplet for the -CH₃ group (typically δ 1.2-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the highly deshielded region, typically δ 185-200 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be shifted, as will the carbons attached to the nitrogen and ethoxy group.

-

Ethoxy Carbons: A signal for the -OCH₂- carbon (around δ 60-70 ppm) and a signal for the -CH₃ carbon (around δ 14-16 ppm).[14][15][16]

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[17]

-

C-H Stretch (Aldehyde): One or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[17]

-

C-O Stretch (Ether): A strong absorption in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, one at m/z 229 and the other at m/z 231.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group, the aldehyde group, or the bromine atom.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety precautions for structurally similar brominated pyridine and aldehyde compounds should be strictly followed.

Hazard Identification (Based on analogous compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18]

-

Respiratory Irritation: May cause respiratory irritation.[19]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[19][20]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][20]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[19]

-

If swallowed: Call a poison center or doctor if you feel unwell.[18]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic scaffolds, particularly those targeting the kinase family of enzymes. The ability to perform selective transformations at the aldehyde and bromo positions allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry. As the quest for more potent and selective therapeutic agents continues, the demand for versatile and well-characterized intermediates like this compound is poised to grow. Further research into novel synthetic routes and expanded applications of this compound will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

- A specific peer-reviewed synthesis protocol for this compound is not readily available in the public domain.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306451). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (1975). United States Patent (19).

- Google Patents. (2016). United States Patent (19).

-

NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

-

ResearchGate. (2025). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5 [sigmaaldrich.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. np-mrd.org [np-mrd.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

structure elucidation of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde

The Strategic Workflow: A Multi-Pillar Approach

The elucidation of a novel or uncharacterized organic compound is a systematic process. It begins with the determination of the molecular formula, proceeds to the identification of constituent functional groups, and culminates in the precise mapping of atomic connectivity.[1] For this compound, a substituted heterocyclic compound of interest in medicinal chemistry as a synthetic intermediate[3], this process relies on the foundational pillars of modern analytical chemistry.

Our strategy is visualized in the following workflow, which ensures that data from each successive step corroborates and refines the structural hypothesis.

Caption: Overall strategy for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

The initial and most critical step is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy sufficient to predict a unique molecular formula.[4]

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the molecular ion cluster and use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

Data Interpretation and Validation

For this compound (C₈H₈BrNO₂), the expected monoisotopic mass is 230.9791 u. A key confirmatory feature is the isotopic signature of bromine.[5] Bromine has two abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two peaks of nearly equal intensity separated by approximately 2 m/z units (the M⁺ and M+2⁺ peaks). This pattern is an unambiguous indicator of the presence of a single bromine atom.

Caption: Characteristic MS isotope pattern for a mono-brominated compound.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₈H₈⁷⁹BrNO₂) | Calculated m/z (C₈H₈⁸¹BrNO₂) | Key Fragmentation Ion | Expected m/z |

| [M]⁺ | 230.9791 | 232.9771 | [M-C₂H₅O]⁺ | 185.9423 |

| [M+H]⁺ | 231.9869 | 233.9849 | [M-CHO]⁺ | 201.9814 |

Infrared Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, infrared (IR) spectroscopy is employed to identify the functional groups present.[2] This technique provides a rapid and non-destructive "fingerprint" of the molecule's covalent bonds. The presence of an aldehyde, an ether, and an aromatic pyridine ring can be confirmed.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Spectral Data

The IR spectrum will be dominated by several key absorbances that directly support the proposed structure. The most diagnostic is the strong carbonyl (C=O) stretch of the aldehyde.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2900-3000 | C-H Stretch | Aliphatic (Ethoxy Group) |

| ~2720, ~2820 | C-H Stretch | Aldehyde (Fermi Doublet) |

| ~1700 | C=O Stretch | Aldehyde Carbonyl[7][8] |

| ~1550-1600 | C=C, C=N Stretch | Aromatic Pyridine Ring[6] |

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-C) |

| ~1050 | C-O Stretch | Aliphatic Ether (C-O-C) |

| ~600-800 | C-Br Stretch | Carbon-Bromine Bond |

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[9] Through a combination of ¹H and ¹³C NMR, we can map out the carbon skeleton and determine the placement of all substituents.

Caption: Systematic workflow for NMR data analysis and assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the chemical environment, quantity, and neighboring protons for every unique hydrogen atom in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals.

The structure contains five distinct proton environments.

-

Aldehyde Proton (-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.

-

Aromatic Protons (H-3, H-6): The two protons on the pyridine ring are not adjacent to any other protons, so they will each appear as singlets. Their chemical shifts will be influenced by the surrounding electron-withdrawing (Br, CHO) and electron-donating (OEt) groups.

-

Ethoxy Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern: a quartet for the -OCH₂- protons (split by the adjacent -CH₃) and a triplet for the -CH₃ protons (split by the adjacent -OCH₂-).

Table 3: Predicted ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~10.2 | Singlet (s) | 1H | Aldehyde (CHO) |

| b | ~8.5 | Singlet (s) | 1H | Aromatic (H-3) |

| c | ~8.0 | Singlet (s) | 1H | Aromatic (H-6) |

| d | ~4.5 | Quartet (q) | 2H | Ethoxy (-OCH₂) |

| e | ~1.4 | Triplet (t) | 3H | Ethoxy (-CH₃) |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer, tuned to the carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Processing: Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The molecule has 8 unique carbon atoms, and all should be visible in the spectrum.

-

Carbonyl Carbon: The aldehyde C=O carbon is the most deshielded, appearing around 190 ppm.

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (110-165 ppm). The carbon attached to the bromine (C-5) will show a reduced intensity due to scalar relaxation, and its chemical shift will be lower than unsubstituted carbons. The carbon attached to the ethoxy group (C-2) will be shifted downfield.

-

Ethoxy Carbons: The two aliphatic carbons of the ethoxy group will appear upfield.

Table 4: Predicted ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~190 | Aldehyde (C=O) |

| 2 | ~165 | Aromatic (C-2, attached to O) |

| 3 | ~150 | Aromatic (C-6) |

| 4 | ~140 | Aromatic (C-3) |

| 5 | ~130 | Aromatic (C-4, attached to CHO) |

| 6 | ~115 | Aromatic (C-5, attached to Br) |

| 7 | ~65 | Ethoxy (-OCH₂) |

| 8 | ~14 | Ethoxy (-CH₃) |

Conclusion: Synthesis of Evidence

The collective data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a cohesive and self-validating picture of the molecule.

-

MS confirms the molecular formula C₈H₈BrNO₂ and the presence of one bromine atom.

-

IR confirms the presence of an aldehyde, an aromatic ether, and a pyridine ring.

-

¹H and ¹³C NMR definitively establish the connectivity of the atoms, showing a 2,4,5-trisubstituted pyridine ring with an ethoxy group at position 2, a carboxaldehyde at position 4, and a bromine atom at position 5.

All experimental evidence converges to unambiguously confirm the structure as this compound.

Caption: Final elucidated structure with ¹H NMR (letters) and ¹³C NMR (numbers) labels.

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. (n.d.).

- Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016).

- Structure Elucidation Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (n.d.).

- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum - ChemicalBook. (n.d.).

- 3-Pyridinecarboxaldehyde (500-22-1)IR1 - ChemicalBook. (n.d.).

- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (n.d.).

- IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2 - ResearchGate. (n.d.).

- 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem - NIH. (n.d.).

- 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).

- 2-Pyridinecarboxaldehyde(1121-60-4)IR1 - ChemicalBook. (n.d.).

- 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).

- Mass Spectrometry: Fragmentation. (n.d.).

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. This compound [myskinrecipes.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 7. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Key Intermediate in Modern Synthesis

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of biologically active molecules. Among these, 5-Bromo-2-ethoxypyridine-4-carboxaldehyde stands out as a highly versatile and valuable building block. Its unique arrangement of a bromine atom, an ethoxy group, and a carboxaldehyde function on a pyridine scaffold offers a rich platform for molecular diversification. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthetic pathways, characteristic reactivity, spectroscopic signature, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The strategic placement of the bromine atom at the 5-position makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence the compound's solubility and metabolic stability in derivative molecules.[1] The aldehyde at the 4-position is a versatile functional group, readily participating in a wide range of chemical transformations to build more complex molecular architectures. This trifecta of functionalities makes this compound a sought-after intermediate in the synthesis of kinase inhibitors and other complex heterocyclic systems.[2]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is the first step in its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| CAS Number | 1224604-10-7 | [3] |

| Appearance | Expected to be a solid | Inferred from analogs |

| Storage | Room temperature | [3] |

Synthesis and Reactivity

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Approach

-

Synthesis of 5-Bromo-2-ethoxypyridine: To a solution of 2,5-dibromopyridine in ethanol, add sodium ethoxide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 5-Bromo-2-ethoxypyridine.

-

Formylation to this compound: 5-Bromo-2-ethoxypyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred to facilitate lithiation at the 4-position. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups:

-

Bromine at C5: The bromine atom is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis in drug discovery. The electron-withdrawing nature of the pyridine ring and the aldehyde group enhances the reactivity of the C-Br bond in these transformations.

-

Aldehyde at C4: The aldehyde group is a versatile functional handle for a plethora of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Grignard and organolithium additions: To generate secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

-

-

Ethoxy Group at C2: The ethoxy group is generally stable but can influence the overall reactivity of the pyridine ring through its electron-donating character.

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the aldehyde proton (~10 ppm).- A singlet for the proton at the 3-position of the pyridine ring.- A singlet for the proton at the 6-position of the pyridine ring.- A quartet and a triplet for the ethoxy group protons. |

| ¹³C NMR | - A signal for the aldehyde carbon (~190 ppm).- Signals for the carbon atoms of the pyridine ring, with the carbon bearing the bromine showing a lower chemical shift.- Signals for the carbons of the ethoxy group. |

| FT-IR (cm⁻¹) | - A strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching for the ethoxy group.- C-Br stretching vibration. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).- Fragmentation patterns corresponding to the loss of the ethoxy group, carbon monoxide, and bromine. |

Protocol for Spectroscopic Data Acquisition

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI), to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Safety and Handling

GHS Hazard Information (Inferred)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation.[7] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules. Its molecular weight of 230.06 g/mol and its versatile functional groups make it a valuable tool for medicinal chemists and researchers in the life sciences. A comprehensive understanding of its properties, reactivity, and safe handling is crucial for its effective application in the laboratory. While further experimental data is needed to fully characterize this compound, this guide provides a solid foundation for its use in pioneering research and development.

References

-

Cole-Parmer. (n.d.). 4-Pyridinecarboxaldehyde, 98% Material Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

- Author. (2025, October 15). The Synthesis of Novel Pharmaceuticals with 5-Bromo-2-ethoxypyridine. Publisher.

Sources

- 1. 5-Bromo-4-methyl-pyridine-2-carbaldehyde oxime | C7H7BrN2O | CID 136341388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: A Technical Guide for Preclinical Investigation

Abstract

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a strategically functionalized heterocyclic compound poised for exploration in drug discovery. While direct biological data on this specific molecule is nascent, its structural motifs—a 5-bromopyridine core, a 2-ethoxy substituent, and a 4-carboxaldehyde group—are prevalent in a wide array of biologically active agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic activities of this compound. We will delve into its chemical rationale as a lead scaffold, propose potential biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable protocols for in vitro and in silico evaluation. This document serves as a roadmap for unlocking the latent biological potential of this compound.

Introduction: The Chemical and Biological Rationale

This compound (C₈H₈BrNO₂) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active compounds[1]. The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability[2][3]. The strategic placement of its substituents offers a multi-pronged approach to biological interaction:

-

The 5-Bromopyridine Core: The bromine atom at the 5-position is a key functional handle. It can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. Furthermore, it provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR)[4][5]. Brominated pyridines are integral components of pharmaceuticals targeting cancer and inflammatory conditions[4].

-

The 2-Ethoxy Group: The alkoxy group at the 2-position can influence the molecule's electronic properties and lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. Derivatives of 2-substituted pyridines have demonstrated a range of pharmacological effects, including anticonvulsant and sympatholytic activities[6][7].

-

The 4-Carboxaldehyde Functionality: The aldehyde group is a versatile reactive moiety. It can act as a hydrogen bond acceptor and is a precursor for the synthesis of various derivatives, such as Schiff bases, hydrazones, and alcohols, which can be designed to interact with specific biological targets. Pyridine-4-carboxaldehyde derivatives have been investigated for their potential as aromatase inhibitors and for their antineoplastic activity[8].

Given these structural features, this compound represents a promising starting point for the development of novel therapeutics, potentially in the realms of oncology, inflammation, and neurology.

Postulated Biological Activities and Potential Molecular Targets

Based on the extensive literature on related pyridine derivatives, we can hypothesize several avenues for the biological activity of this compound and its subsequent derivatives.

Anticancer Activity

The pyridine nucleus is a cornerstone of many anticancer agents[9]. Substituted pyridines have been shown to exhibit antiproliferative effects against various cancer cell lines, including HepG-2 and Caco-2[10].

-

Potential Mechanism: Inhibition of protein kinases. The structural similarity to known kinase inhibitors suggests that this scaffold could be elaborated to target the ATP-binding site of kinases crucial for cancer cell proliferation and survival.

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases implicated in oncogenic signaling pathways[10].

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. The structural motifs present in our lead compound are found in molecules with anti-inflammatory properties. For instance, brominated benzaldehyde derivatives have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways[11].

-

Potential Mechanism: Downregulation of pro-inflammatory mediators. This could be achieved by inhibiting enzymes like cyclooxygenase-2 (COX-2) or by suppressing inflammatory signaling cascades.

-

Potential Targets: NF-κB signaling pathway, MAP kinase pathways (ERK, JNK), and key inflammatory enzymes[11][12].

Antimicrobial and Antiviral Properties

The pyridine ring is a common feature in compounds with antimicrobial and antiviral activities[2][13]. The ability to readily synthesize derivatives from the aldehyde and bromo positions allows for the creation of a library of compounds to screen against various pathogens.

-

Potential Mechanism: Disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with viral replication processes.

-

Potential Targets: Bacterial and fungal enzymes, viral proteases or polymerases.

Methodologies for Preclinical Evaluation

This section outlines a strategic, step-by-step approach to systematically evaluate the potential biological activities of this compound.

In Silico Screening and Molecular Modeling

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the compound's potential targets and binding modes.

Experimental Protocol: Molecular Docking

-

Target Selection: Based on the hypothesized activities, select a panel of relevant protein targets (e.g., EGFR, VEGFR-2, COX-2, NF-κB). Obtain their 3D structures from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of this compound and its rationally designed derivatives. Assign appropriate charges and energy minimize the structures.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding affinity and orientation of the ligands within the active sites of the selected protein targets.

-

Analysis: Analyze the docking scores and binding poses to identify promising ligand-target pairs. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom.

Caption: In Silico screening workflow for hit identification.

In Vitro Biological Assays

Promising candidates from in silico screening should be prioritized for in vitro validation.

3.2.1. Anticancer Activity Assessment

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

| Parameter | Description |

| Cell Lines | A549 (Lung), HepG2 (Liver), MCF-7 (Breast) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Endpoint | IC₅₀ (µM) |

3.2.2. Anti-inflammatory Activity Assessment

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages.

-

Cell Stimulation: Seed cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

Caption: Proposed anti-inflammatory mechanism of action.

Synthesis and Derivatization Strategies

The true potential of this compound lies in its utility as a synthetic intermediate[4][5]. The aldehyde and bromo functionalities offer orthogonal handles for chemical modification.

-

Reactions at the Aldehyde:

-

Reactions at the Bromo Position:

-

Suzuki Coupling: To introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: To introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: To introduce substituted amines.

-

Conclusion and Future Directions

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently limited, a thorough analysis of its structural components strongly suggests potential as a scaffold for developing novel anticancer, anti-inflammatory, and antimicrobial agents. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating its therapeutic potential. Future research should focus on the synthesis of a focused library of derivatives, followed by systematic biological screening to build a comprehensive structure-activity relationship profile. Such studies will be instrumental in validating the hypotheses presented herein and could pave the way for the development of new and effective therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.

- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.

- The Good Scents Company. 4-pyridine carboxaldehyde.

- MySkinRecipes. This compound.

- Request PDF. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.

- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.

- Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1979). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Pharmacology, 19(5), 263-271.

- ResearchGate. Effect of pyridine on key pharmacological parameters.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.

- Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., Vasquez, K. M., ... & Sartorelli, A. C. (1993). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 36(16), 2276-2283.

- Liu, M. C., Lin, T. S., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 39(13), 2586-2593.

- MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

- Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 9. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 12. Phytobioactive compounds as therapeutic agents for human diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-ethoxypyridine-4-carboxaldehyde literature review

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine core, a reactive bromine atom, an electron-donating ethoxy group, and an aldehyde handle—renders it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other biologically active agents. We will delve into the causality behind synthetic strategies and explore the utility of its distinct functional groups in key chemical transformations.

Introduction: A Multifunctional Scaffold